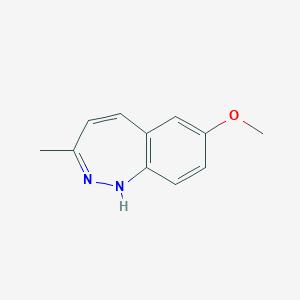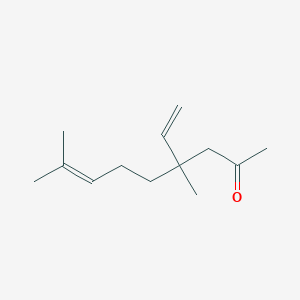
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is an organic compound with the molecular formula C13H22O It is known for its use in the fragrance industry due to its pleasant scent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- can be achieved through various synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry for its pleasant scent and in the production of perfumes and other scented products.
Wirkmechanismus
The mechanism of action of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with various receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interact with olfactory receptors, contributing to its use in fragrances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethyl-7-nonen-2-one: Another ketone with a similar structure and use in fragrances.
4,8-Dimethylnonan-2-one: A related compound also used in the fragrance industry.
Uniqueness
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is unique due to its specific structure, which imparts distinct olfactory properties. Its ability to form specific interactions with olfactory receptors sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
83467-82-7 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
4-ethenyl-4,8-dimethylnon-7-en-2-one |
InChI |
InChI=1S/C13H22O/c1-6-13(5,10-12(4)14)9-7-8-11(2)3/h6,8H,1,7,9-10H2,2-5H3 |
InChI-Schlüssel |
AXRRGWQNXTXPAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(CC(=O)C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




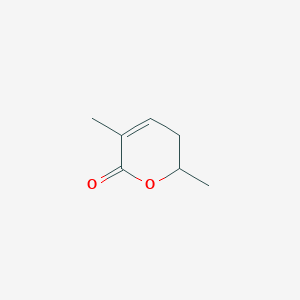
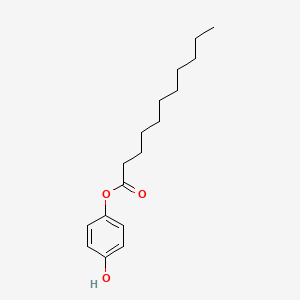
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
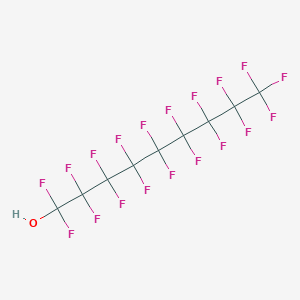
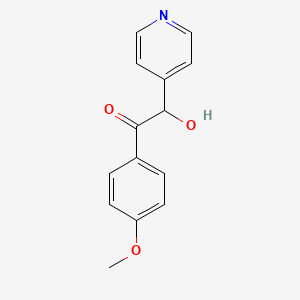
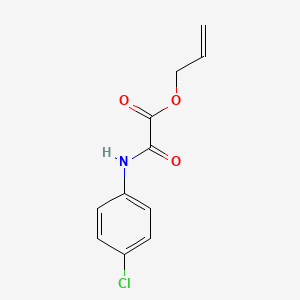
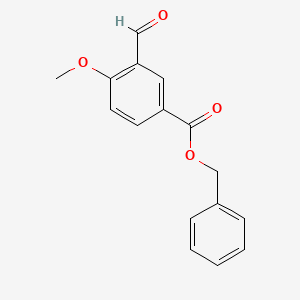
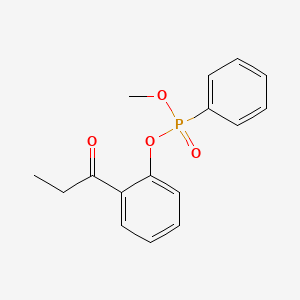
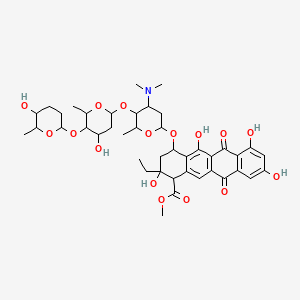
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
